molecular formula C10H15N5O2S B5471123 1-ethyl-5-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-sulfonamide

1-ethyl-5-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B5471123
M. Wt: 269.33 g/mol
InChI Key: GTMQWGPAIHSDQW-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound belonging to the class of sulfonamides. This compound features a pyrazole ring system substituted with ethyl, methyl, and sulfonamide groups, making it a molecule of interest in various chemical and pharmaceutical research fields.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.

    Step 1: Alkylation of 1H-pyrazole with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group.

    Step 2: Methylation of the resulting compound using methyl iodide under basic conditions to obtain 1-ethyl-5-methyl-1H-pyrazole.

    Step 3: Introduction of the sulfonamide group is achieved by reacting the intermediate with chlorosulfonic acid, followed by treatment with ammonia or an amine to form the sulfonamide.

    Step 4: The final step involves the coupling of the sulfonamide intermediate with 1-methyl-1H-pyrazol-3-amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions, use of automated reactors, and purification techniques like crystallization or chromatography to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

1-Ethyl-5-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the sulfonamide group.

    Medicine: Explored for its antimicrobial properties, particularly against bacterial strains resistant to traditional antibiotics.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase, which is crucial in the folate synthesis pathway in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Sulfadiazine: Used in the treatment of bacterial infections, particularly in combination with other drugs.

Uniqueness: 1-Ethyl-5-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

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Properties

IUPAC Name

1-ethyl-5-methyl-N-(1-methylpyrazol-3-yl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2S/c1-4-15-8(2)9(7-11-15)18(16,17)13-10-5-6-14(3)12-10/h5-7H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMQWGPAIHSDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=NN(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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